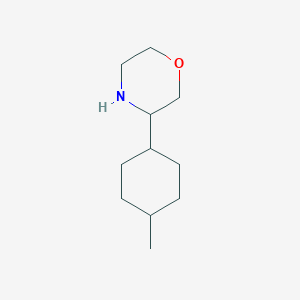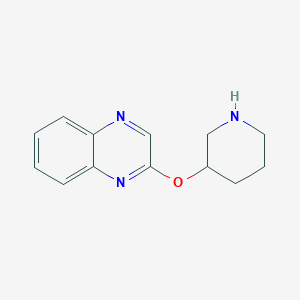![molecular formula C10H16N4O2 B13528523 tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an azido group attached to a bicyclo[111]pentane ring, which is further linked to a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclo[1.1.1]pentane ring is replaced by an azide ion.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the azido-substituted bicyclo[1.1.1]pentane with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, alcohols.
Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Cycloaddition Reagents: Alkynes, copper(I) catalysts.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Amines: Reduction of the azido group results in the formation of amine derivatives.
Triazoles: Cycloaddition reactions yield triazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology:
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation with biomolecules, facilitating studies in biochemistry and molecular biology.
Medicine:
Drug Development: The compound’s unique structure and reactivity make it a potential candidate for the development of novel pharmaceuticals and therapeutic agents.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate involves its reactivity towards various chemical species. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. The carbamate group can also participate in hydrolysis reactions, releasing the active bicyclo[1.1.1]pentane moiety. These interactions can modulate molecular pathways and biological processes, making the compound useful in various applications.
Comparison with Similar Compounds
- tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl N-{3-cyanobicyclo[1.1.1]pentan-1-yl}carbamate
Comparison:
- Structural Differences: While all these compounds share the bicyclo[1.1.1]pentane core and the tert-butyl carbamate group, they differ in the substituent attached to the bicyclo[1.1.1]pentane ring (azido, amino, ethynyl, cyan).
- Reactivity: The azido group in tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate provides unique reactivity, enabling cycloaddition reactions that are not possible with the other substituents.
- Applications: The specific reactivity of the azido group makes this compound particularly useful in bioconjugation and material science applications, whereas the other compounds may have different applications based on their substituents.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-(3-azido-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-8(2,3)16-7(15)12-9-4-10(5-9,6-9)13-14-11/h4-6H2,1-3H3,(H,12,15) |
InChI Key |
BGVXZBRFWWTBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


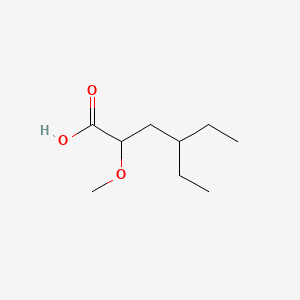
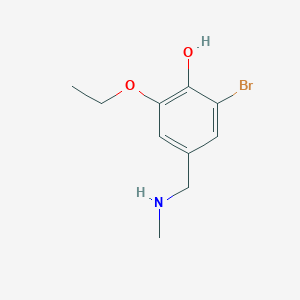
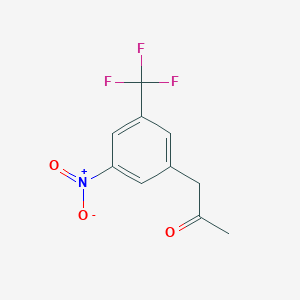
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)
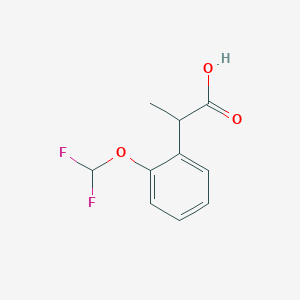
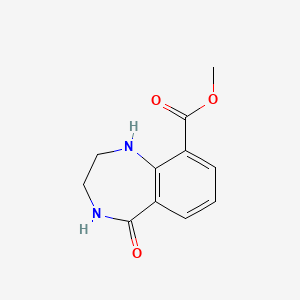
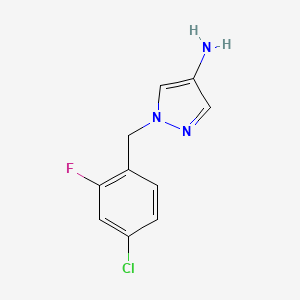

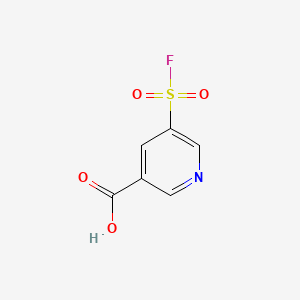
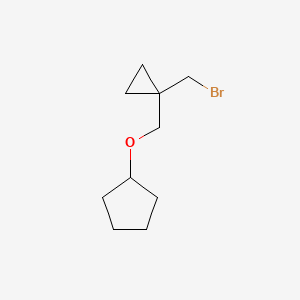
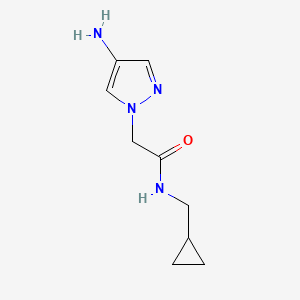
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
